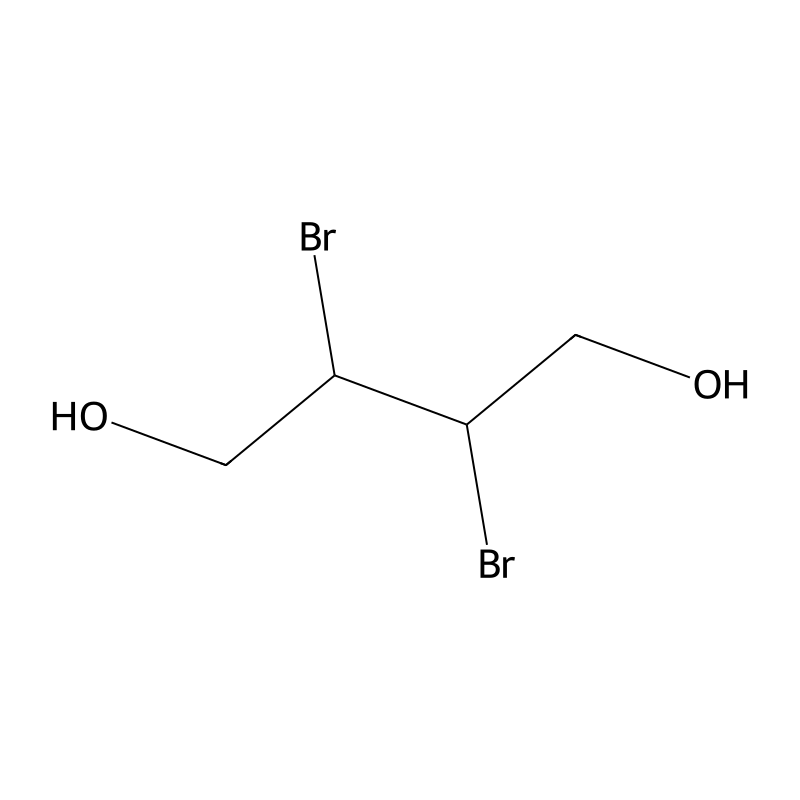

2,3-Dibromo-1,4-butanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Chiral Pyridylthiazole Ligand

Summary of Application: 2,3-Dibromo-1,4-butanediol can be used in the synthesis of chiral pyridylthiazole ligands.

Methods of Application: The compound reacts with a pinene-based pyridylthioamide in refluxing methanol to yield a new chiral pyridylthiazole ligand.

Results or Outcomes: The resulting ligand forms a dinuclear double-stranded helicate with Cu (i) ions.

Synthesis of Arsonic Acids

Summary of Application: 2,3-Dibromo-1,4-butanediol can react with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid).

Methods of Application: The specific methods of application would depend on the particular synthesis being performed.

Results or Outcomes: The outcomes of using 2,3-Dibromo-1,4-butanediol in this synthesis would be the production of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid).

2,3-Dibromo-1,4-butanediol is a halogenated organic compound with the molecular formula and a molecular weight of approximately 247.914 g/mol. It features two bromine atoms and two hydroxyl groups attached to a four-carbon chain, making it a versatile compound in organic synthesis. The compound exists as a colorless to pale yellow liquid or solid, depending on the conditions, and is notable for its reactivity due to the presence of bromine and hydroxyl functional groups .

2,3-Dibromo-1,4-butanediol undergoes several significant chemical transformations:

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as butane-1,4-dione.

- Reduction: The bromine atoms can be reduced to yield butane-1,4-diol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles like hydroxide or amines under basic conditions.

- Dehydrohalogenation: Treatment with strong bases can lead to the elimination of hydrogen bromide, forming butadiene diepoxide .

Research indicates that 2,3-dibromo-1,4-butanediol exhibits biological activity that may influence various biochemical pathways. Its interactions with biomolecules are of interest in pharmacological studies, particularly regarding its potential therapeutic properties. The compound's structure allows it to engage in hydrogen bonding and halogen bonding, which may affect its reactivity and biological interactions.

The synthesis of 2,3-dibromo-1,4-butanediol typically involves the bromination of 1,4-butanediol. Common methods include:

- Bromination with Bromine: Reacting 1,4-butanediol with bromine in the presence of a catalyst such as iron or aluminum bromide under controlled conditions.

- N-Bromosuccinimide Method: Utilizing N-bromosuccinimide as a brominating agent under specific conditions to achieve selective bromination.

- Alternative Methods: Some patents describe methods involving the addition of sulfuric acid to regulate pH during the reaction process .

2,3-Dibromo-1,4-butanediol has several applications across various fields:

- Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

- Chiral Auxiliary: Used in asymmetric synthesis due to its stereochemical properties.

- Materials Science: Employed in producing flame-retardant polyesters and modifying cellulose for enhanced properties .

- Pharmaceuticals: Investigated for potential therapeutic uses and as a precursor in drug development .

Studies on 2,3-dibromo-1,4-butanediol have focused on its interactions with different biomolecules. Its ability to form hydrogen bonds and engage in halogen bonding makes it a valuable tool for exploring biochemical pathways. Research indicates that it may influence enzyme activity and cellular processes due to its reactive functional groups.

Several compounds share structural similarities with 2,3-dibromo-1,4-butanediol:

| Compound Name | Structure | Notable Differences |

|---|---|---|

| (2S,3S)-2,3-Dibromo-1,4-butanediol | Stereoisomer with different spatial arrangement | Different stereochemistry affects reactivity |

| (2R,3R)-2,3-Dibromo-1,4-butanediol | Another stereoisomer | Distinct stereochemical properties |

| 2,3-Dibromobutane | Lacks hydroxyl groups | Less versatile in

XLogP3 0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

20163-90-0

1947-58-6 Wikipedia

2,3-dibromobutane-1,4-diol

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|